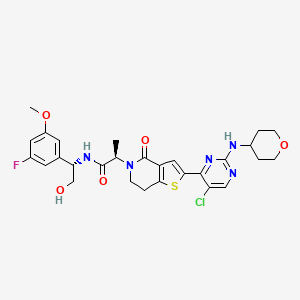
ERK1/2 inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ERK1/2 inhibitor 4 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. ERK1/2 inhibitors are being studied for their potential in treating various cancers, as the MAPK pathway is often deregulated in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route can vary depending on the desired structural features of the inhibitor. Common steps include:
Formation of the core structure: This often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Functionalization: Introduction of functional groups, such as hydroxyl, amino, or halogen groups, through reactions like nucleophilic substitution or electrophilic addition.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of ERK1/2 inhibitors involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and yield of the reactions. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance reaction rates and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
ERK1/2 inhibitor 4 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of hydroxyl groups will yield carbonyl compounds, while nucleophilic substitution can introduce various functional groups .
Applications De Recherche Scientifique
ERK1/2 inhibitor 4 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of the MAPK pathway in cancer cell proliferation and survival.
Drug Development: ERK1/2 inhibitors are being explored as potential therapeutic agents for various cancers, including lung, melanoma, and colorectal cancers.
Cell Signaling Studies: Researchers use ERK1/2 inhibitors to dissect the signaling pathways involved in cell growth, differentiation, and apoptosis.
Mécanisme D'action
ERK1/2 inhibitor 4 exerts its effects by binding to the ATP-binding site of ERK1/2, thereby preventing their activation by upstream kinases MEK1/2. This inhibition blocks the phosphorylation and subsequent activation of ERK1/2, which in turn prevents the phosphorylation of downstream targets involved in cell proliferation and survival . The inhibition of ERK1/2 also leads to the suppression of gene expression regulated by these kinases, thereby affecting various cellular processes .
Comparaison Avec Des Composés Similaires
ERK1/2 inhibitor 4 can be compared with other ERK1/2 inhibitors such as:
Uniqueness
This compound is unique in its specific binding mode and its ability to inhibit both the catalytic activity and phosphorylation of ERK1/2. This dual mechanism of action provides a more comprehensive inhibition of the MAPK pathway, potentially leading to greater therapeutic efficacy .
Propriétés
Formule moléculaire |
C28H31ClFN5O5S |
|---|---|
Poids moléculaire |
604.1 g/mol |
Nom IUPAC |
(2R)-2-[2-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-4-oxo-6,7-dihydrothieno[3,2-c]pyridin-5-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |
InChI |
InChI=1S/C28H31ClFN5O5S/c1-15(26(37)33-22(14-36)16-9-17(30)11-19(10-16)39-2)35-6-3-23-20(27(35)38)12-24(41-23)25-21(29)13-31-28(34-25)32-18-4-7-40-8-5-18/h9-13,15,18,22,36H,3-8,14H2,1-2H3,(H,33,37)(H,31,32,34)/t15-,22-/m1/s1 |
Clé InChI |
JPJKPWPSJCCCAQ-IVZQSRNASA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=C(C2=O)C=C(S3)C4=NC(=NC=C4Cl)NC5CCOCC5 |
SMILES canonique |
CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=C(C2=O)C=C(S3)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


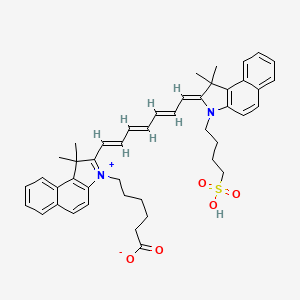
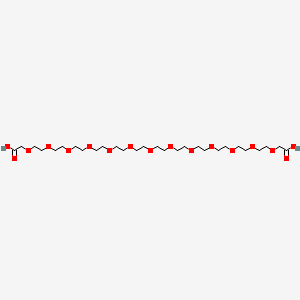
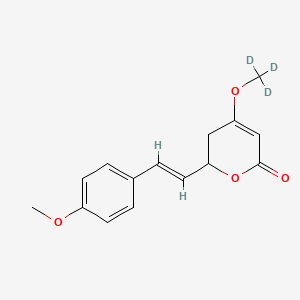

![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
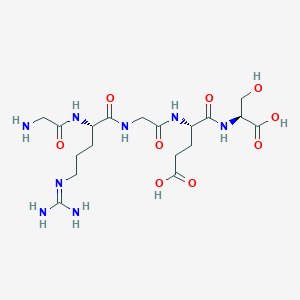
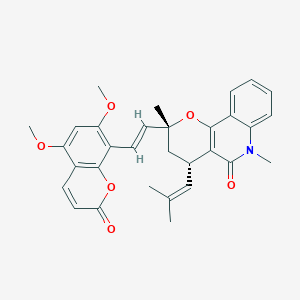

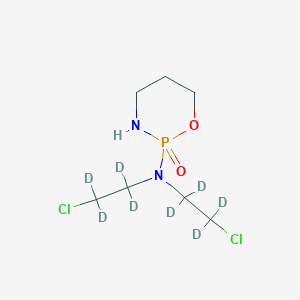

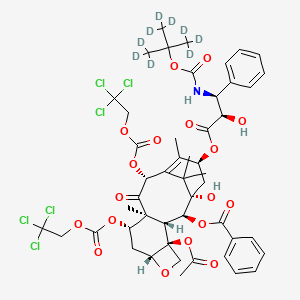

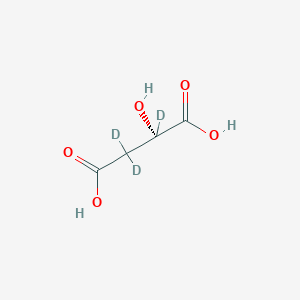
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
